REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([CH:9]2[CH2:11][CH2:10]2)=[CH:4][N:3]=1.[C:12]([Zn]C#N)#[N:13]>CN(C=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:8][C:6]1[C:5]([CH:9]2[CH2:11][CH2:10]2)=[CH:4][N:3]=[C:2]([C:12]#[N:13])[CH:7]=1 |f:3.4.5,6.7.8.9.10|
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Name
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|
Quantity
|
2.2 g
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Type
|
reactant
|
Smiles
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ClC1=NC=C(C(=C1)Cl)C1CC1
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Name
|
|
Quantity
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10 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
dicyanozinc
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Quantity
|
926 mg
|
Type
|
reactant
|
Smiles
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C(#N)[Zn]C#N
|
Name
|
|
Quantity
|
520 mg
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Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
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Name
|
|
Quantity
|
535 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was then stirred at 100° C. for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction mixture was again purged with argon for 10 minutes
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Duration
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10 min
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Type
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FILTRATION
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Details
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The catalyst was filtered off on a pad of celite
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Type
|
ADDITION
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Details
|
the filtrate was diluted with ethyl acetate
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Type
|
WASH
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Details
|
The organic phase was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated down to dryness
|
Type
|
CUSTOM
|
Details
|
The obtained crude material
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Type
|
CUSTOM
|
Details
|
was purified by flash chromatography on silica eluting with a gradient of heptane and ethyl acetate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=C1C1CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 73.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |